![molecular formula C27H34N4O3S B1231624 4-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1231624.png)
4-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine
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Overview
Description
4-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine is a member of isoquinolines.
Scientific Research Applications
Hemodynamic Profile and Antihypertensive Properties
Compounds including derivatives similar to 4-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine have been investigated for their potential in lowering blood pressure. One such compound, trequinsin, has shown a significant hemodynamic profile characteristic of an arteriolar dilator and is also a potent inhibitor of cAMP phosphodiesterase and platelet aggregation (Lal et al., 1984).
Role in Synthesis of Heterocyclic Compounds
Research indicates that derivatives of 4-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine have been utilized in the synthesis of various heterocyclic compounds. These include tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and their pyrimidine derivatives, which are significant for their potential pharmacological activities (Zaki, Radwan, & El-Dean, 2017).
Phosphodiesterases Activity and Receptor Affinity
A series of derivatives, including octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives, have been synthesized and evaluated for their biological activities. These compounds have been found to exhibit affinity for serotonin and dopamine receptors, as well as inhibitory potencies for phosphodiesterases - PDE4B1 and PDE10A. This research suggests potential applications in the development of treatments targeting these receptors and enzymes (Zagórska et al., 2016).
Potential in Radiopharmaceuticals for P-Glycoprotein PET Imaging
Studies have explored the synthesis of novel fluorine-18 labeled radiopharmaceuticals using derivatives of 4-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine. These compounds have been characterized as P-gp substrates, indicating their potential use in PET imaging to study P-glycoprotein function at the blood-brain barrier, a crucial aspect in understanding drug delivery to the brain (Savolainen et al., 2015).
properties
Product Name |
4-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine |
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Molecular Formula |
C27H34N4O3S |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
4-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine |
InChI |
InChI=1S/C27H34N4O3S/c1-17-4-5-20-23(12-17)35-27-25(20)26(28-24(29-27)16-30-8-10-34-11-9-30)31-7-6-18-13-21(32-2)22(33-3)14-19(18)15-31/h13-14,17H,4-12,15-16H2,1-3H3 |
InChI Key |
BKWQTARJNMLXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC(=NC(=C23)N4CCC5=CC(=C(C=C5C4)OC)OC)CN6CCOCC6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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